cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
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Overview
Description
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(45)dec-8-yl)cyclohexanecarbonitrile is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile typically involves multi-step organic synthesis techniques. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl groups and the nitrile functionality. Common reagents and catalysts used in these reactions include organometallic reagents, fluorinating agents, and nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- cis-1-(4-Fluorophenyl)-4-(1-(4-chlorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
- cis-1-(4-Fluorophenyl)-4-(1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
Uniqueness
The uniqueness of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
80912-78-3 |
---|---|
Molecular Formula |
C26H28F2N4O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C26H28F2N4O/c27-20-3-1-19(2-4-20)25(17-29)11-9-22(10-12-25)31-15-13-26(14-16-31)24(33)30-18-32(26)23-7-5-21(28)6-8-23/h1-8,22H,9-16,18H2,(H,30,33) |
InChI Key |
OHTWIVZURSJMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCC3(CC2)C(=O)NCN3C4=CC=C(C=C4)F)(C#N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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